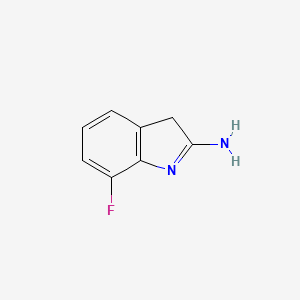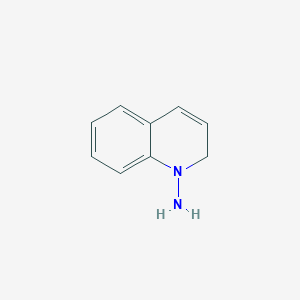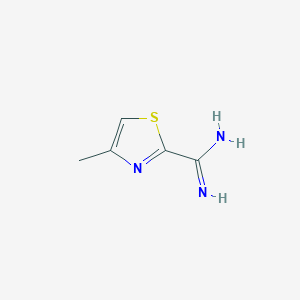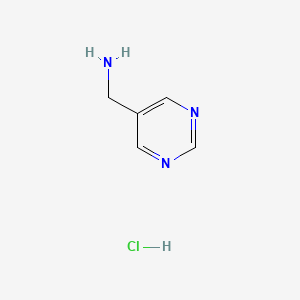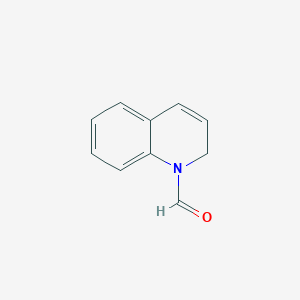
Quinoline-1(2H)-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline-1(2H)-carbaldehyde is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. This compound has a unique structure that includes an aldehyde functional group attached to the quinoline ring, making it a valuable intermediate in various chemical reactions and synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
Quinoline-1(2H)-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of quinoline with formylating agents such as formic acid or formamide under acidic conditions. Another method includes the Vilsmeier-Haack reaction, where quinoline reacts with N,N-dimethylformamide and phosphorus oxychloride to form the desired aldehyde.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic systems to enhance the efficiency and yield of the reaction. Catalysts such as Lewis acids or transition metal complexes are employed to facilitate the formylation process. Additionally, green chemistry approaches, including solvent-free reactions and microwave-assisted synthesis, are being explored to make the production process more sustainable and environmentally friendly .
化学反応の分析
Types of Reactions
Quinoline-1(2H)-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form quinoline-1(2H)-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline-1(2H)-carboxylic acid.
Reduction: Quinoline-1(2H)-methanol.
Substitution: Various substituted quinoline derivatives depending on the electrophile used
科学的研究の応用
Quinoline-1(2H)-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of fluorescent probes and sensors for biological imaging and detection.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, anticancer, and antimicrobial agents.
Industry: It is utilized in the production of dyes, pigments, and agrochemicals .
作用機序
The mechanism of action of quinoline-1(2H)-carbaldehyde depends on its specific application. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. For example, quinoline derivatives can inhibit the activity of enzymes like topoisomerases or kinases, leading to the disruption of cellular processes in cancer cells. The aldehyde group can also form covalent bonds with nucleophilic sites in proteins, affecting their function .
類似化合物との比較
Quinoline-1(2H)-carbaldehyde can be compared with other quinoline derivatives such as:
Quinoline-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position, leading to different reactivity and applications.
Quinoline-4-carbaldehyde: The aldehyde group at the 4-position, which affects its chemical behavior and biological activity.
Quinoline-1(2H)-methanol: The reduced form of this compound, with an alcohol group instead of an aldehyde.
The uniqueness of this compound lies in its specific position of the aldehyde group, which influences its reactivity and makes it suitable for particular synthetic and research applications .
特性
CAS番号 |
61561-70-4 |
|---|---|
分子式 |
C10H9NO |
分子量 |
159.18 g/mol |
IUPAC名 |
2H-quinoline-1-carbaldehyde |
InChI |
InChI=1S/C10H9NO/c12-8-11-7-3-5-9-4-1-2-6-10(9)11/h1-6,8H,7H2 |
InChIキー |
BBRVEUKQSXUATK-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2=CC=CC=C2N1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


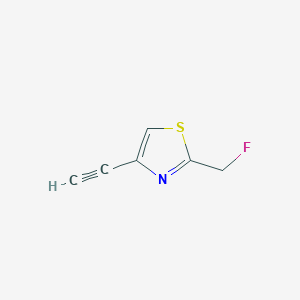



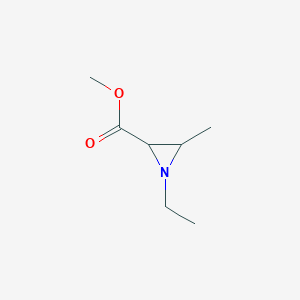
![1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B11922677.png)
